molecular formula C7H11NO3 B2681852 1,2-DIMETHYL-5-OXOPYRROLIDINE-2-CARBOXYLIC ACID CAS No. 1823956-44-0

1,2-DIMETHYL-5-OXOPYRROLIDINE-2-CARBOXYLIC ACID

Cat. No.: B2681852
CAS No.: 1823956-44-0
M. Wt: 157.169
InChI Key: DAGWRHWPWBJGMA-UHFFFAOYSA-N
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Description

1,2-DIMETHYL-5-OXOPYRROLIDINE-2-CARBOXYLIC ACID is a chemical compound with the molecular formula C7H11NO3 It is a derivative of pyrrolidine, a five-membered nitrogen-containing heterocycle

Mechanism of Action

Target of Action

The primary target of 1,2-Dimethyl-5-oxoproline is the enzyme 5-oxoprolinase . This enzyme is a part of the γ-glutamyl cycle and plays a crucial role in the metabolism of glutathione . In particular, 5-oxoprolinase catalyzes the conversion of 5-oxoproline to glutamate .

Mode of Action

1,2-Dimethyl-5-oxoproline interacts with its target, 5-oxoprolinase, by serving as a substrate for the enzyme . The enzyme catalyzes the decyclization of 5-oxoproline (including its derivatives like 1,2-Dimethyl-5-oxoproline) to form glutamate . This reaction is ATP-dependent, meaning it requires energy derived from the hydrolysis of ATP .

Biochemical Pathways

The action of 1,2-Dimethyl-5-oxoproline affects the γ-glutamyl cycle, a series of reactions involved in the metabolism of glutathione . Glutathione is an important antioxidant in cells that prevents damage to cellular components caused by reactive oxygen species. By serving as a substrate for 5-oxoprolinase, 1,2-Dimethyl-5-oxoproline contributes to the production of glutamate, a key component of glutathione .

Pharmacokinetics

It’s worth noting that the bioavailability of a compound can be influenced by factors such as its chemical structure, formulation, route of administration, and the individual’s physiological condition .

Result of Action

The molecular and cellular effects of 1,2-Dimethyl-5-oxoproline’s action are primarily related to its role in the γ-glutamyl cycle. By serving as a substrate for 5-oxoprolinase, it contributes to the production of glutamate . This can potentially influence the levels of glutathione, an important antioxidant, in the cells .

Action Environment

The action, efficacy, and stability of 1,2-Dimethyl-5-oxoproline can be influenced by various environmental factors. For instance, the pH of the environment can affect enzyme activity and thus the compound’s interaction with its target, 5-oxoprolinase . Additionally, factors such as temperature and the presence of other molecules can also impact the compound’s stability and action .

Biochemical Analysis

Biochemical Properties

1,2-Dimethyl-5-oxoproline is involved in the γ-glutamyl cycle . This cycle is crucial for the metabolism of glutamate, a non-essential amino acid that can be synthesized in the body through distinct metabolic pathways . Glutamate is synthesized from glutamine, α-ketoglutarate, and 5-oxoproline . The enzymes, proteins, and other biomolecules that 1,2-Dimethyl-5-oxoproline interacts with include 5-oxoprolinase, a member of the γ-glutamyl cycle .

Cellular Effects

The cellular effects of 1,2-Dimethyl-5-oxoproline are primarily observed in the context of heart failure. Depletion of 5-oxoprolinase, which scavenges 5-oxoproline, leads to elevated levels of 5-oxoproline and oxidative stress . Overexpression of 5-oxoprolinase, on the other hand, improves cardiac function after ischemic injury .

Molecular Mechanism

The molecular mechanism of 1,2-Dimethyl-5-oxoproline involves its interaction with 5-oxoprolinase. This enzyme catalyzes the conversion of 5-oxoproline to L-glutamate . The process involves binding interactions with the enzyme, leading to changes in gene expression .

Temporal Effects in Laboratory Settings

Over time, the effects of 1,2-Dimethyl-5-oxoproline can lead to changes in cellular function. For instance, in the context of heart failure, the depletion of 5-oxoprolinase leads to an increase in 5-oxoproline and oxidative stress . This suggests that 1,2-Dimethyl-5-oxoproline may have long-term effects on cellular function.

Dosage Effects in Animal Models

In animal models, the effects of 1,2-Dimethyl-5-oxoproline vary with different dosages. For instance, in a murine model for heart failure, higher levels of 5-oxoproline were observed in knockout mice compared to wild-type littermates .

Metabolic Pathways

1,2-Dimethyl-5-oxoproline is involved in the γ-glutamyl cycle . This cycle is crucial for the metabolism of glutamate, a non-essential amino acid that can be synthesized in the body through distinct metabolic pathways .

Transport and Distribution

The transport and distribution of 1,2-Dimethyl-5-oxoproline within cells and tissues are not well-studied. It is known that 5-oxoproline, from which 1,2-Dimethyl-5-oxoproline is derived, is transported via the monocarboxylate transporter SLC16A1 .

Subcellular Localization

The subcellular localization of 1,2-Dimethyl-5-oxoproline is not well-documented. Given its involvement in the γ-glutamyl cycle and its role in glutamate metabolism, it is likely to be found in the cytoplasm where these processes occur .

Preparation Methods

Synthetic Routes and Reaction Conditions

1,2-DIMETHYL-5-OXOPYRROLIDINE-2-CARBOXYLIC ACID can be synthesized through the oxidation of 1,2-dimethylpyrrolidine-2-carboxylic acid. The reaction typically involves the use of an oxidizing agent under controlled conditions .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the synthesis generally follows similar principles as laboratory-scale preparation, with adjustments for larger-scale operations and optimization for yield and purity.

Chemical Reactions Analysis

Types of Reactions

1,2-DIMETHYL-5-OXOPYRROLIDINE-2-CARBOXYLIC ACID undergoes various chemical reactions, including:

    Oxidation: Conversion to higher oxidation states.

    Reduction: Conversion to lower oxidation states.

    Substitution: Replacement of functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Various nucleophiles or electrophiles depending on the desired substitution.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield higher carboxylic acids, while reduction could produce alcohols or amines.

Scientific Research Applications

1,2-DIMETHYL-5-OXOPYRROLIDINE-2-CARBOXYLIC ACID has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of various chemical products and materials.

Comparison with Similar Compounds

Similar Compounds

    Pyrrolidine-2,5-dione: Another pyrrolidine derivative with different functional groups.

    Proline: A naturally occurring amino acid with a similar pyrrolidine ring structure.

    Pyrrolizines: Compounds with a fused pyrrolidine ring system.

Uniqueness

1,2-DIMETHYL-5-OXOPYRROLIDINE-2-CARBOXYLIC ACID is unique due to its specific substitution pattern and functional groups, which confer distinct chemical and biological properties. Its structural features allow for diverse applications and interactions that are not observed with other similar compounds .

Properties

IUPAC Name

1,2-dimethyl-5-oxopyrrolidine-2-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H11NO3/c1-7(6(10)11)4-3-5(9)8(7)2/h3-4H2,1-2H3,(H,10,11)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DAGWRHWPWBJGMA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CCC(=O)N1C)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H11NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

157.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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